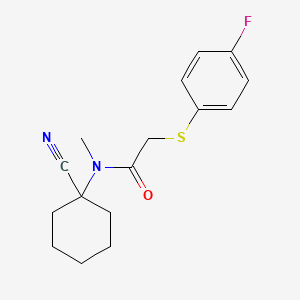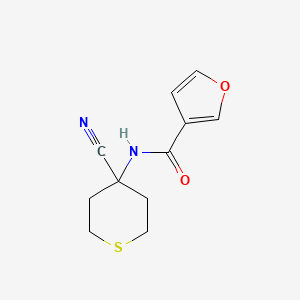![molecular formula C18H18ClN3OS B2922494 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide CAS No. 941878-74-6](/img/structure/B2922494.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide, also known as CM-272, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of compounds known as benzothiazole derivatives, which have been extensively studied for their therapeutic potential.
Mechanism of Action
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide works by binding to the ATP-binding site of CDKs, preventing their activity and inducing cell cycle arrest. It has been shown to selectively inhibit CDK2 and CDK9, which are involved in the regulation of transcription and RNA processing. By inhibiting these kinases, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is its selectivity for CDK2 and CDK9, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, its efficacy may be limited by the development of resistance in cancer cells, as well as potential toxicity in normal cells.
Future Directions
There are several potential future directions for the research on N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and proliferation. Another area is the investigation of the potential of this compound in other diseases, such as neurodegenerative disorders and viral infections. Finally, the development of more potent and selective CDK inhibitors based on the structure of this compound may lead to the discovery of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide involves a multistep process that starts with the reaction of 2-amino-5-chlorobenzothiazole with acetyl chloride to form 2-acetamido-5-chlorobenzothiazole. This compound is then reacted with pyridine-2-carboxaldehyde to form N-(pyridin-2-ylmethyl)-2-acetamido-5-chlorobenzothiazole, which is further reacted with butyric anhydride to form the final product, this compound.
Scientific Research Applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It works by targeting the protein kinases known as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. CDK inhibitors like this compound have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-3-6-16(23)22(11-13-7-4-5-10-20-13)18-21-17-12(2)14(19)8-9-15(17)24-18/h4-5,7-10H,3,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZICMMUZVBKCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)
![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2922417.png)

![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)
![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)



![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)
![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)

